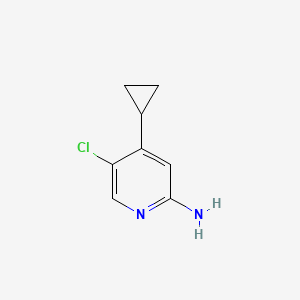

5-Chloro-4-cyclopropylpyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-4-cyclopropylpyridin-2-amine is a chemical compound with a variety of potential applications . It’s a part of the pyrimidine family, which is a class of compounds that play a crucial role in the biological processes of many organisms .

Synthesis Analysis

The synthesis of amines like 5-Chloro-4-cyclopropylpyridin-2-amine often involves reactions such as reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

The molecular structure of 5-Chloro-4-cyclopropylpyridin-2-amine can be analyzed using various techniques. These include X-ray diffraction, electron diffraction, and various spectroscopic methods .Chemical Reactions Analysis

Amines like 5-Chloro-4-cyclopropylpyridin-2-amine can undergo a variety of reactions. These include reactions with acid chlorides to form amides, and elimination reactions to form alkenes .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-4-cyclopropylpyridin-2-amine can be determined using various techniques. These properties include its melting point, boiling point, density, molecular formula, and molecular weight .科学的研究の応用

Selective Amination of Polyhalopyridines

The palladium-Xantphos complex-catalyzed amination of polyhalopyridines, including 5-bromo-2-chloropyridine, results in high yields and excellent chemoselectivity, producing 5-amino-2-chloropyridine products. This demonstrates the utility of similar halopyridines in selective amination reactions, which could be applicable to 5-Chloro-4-cyclopropylpyridin-2-amine for synthesizing aminopyridines with specific substituents (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Copper-promoted N-cyclopropylation

The copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid in the presence of copper catalysts affords N-cyclopropyl derivatives in good to excellent yields. This method could potentially be applied to 5-Chloro-4-cyclopropylpyridin-2-amine for introducing additional cyclopropyl groups or modifying existing ones, enhancing the molecule's utility in chemical synthesis (S. Bénard, L. Neuville, & Jieping Zhu, 2010).

Nucleophilic Substitution Reactions

The reactivity of 2-chloro-3-cyanopyridines with primary and secondary amines leads to the formation of 2-aminopyridines. This suggests that 5-Chloro-4-cyclopropylpyridin-2-amine could undergo similar nucleophilic substitution reactions, facilitating the synthesis of diverse aminopyridine derivatives with potential applications in medicinal chemistry and material science (Z. A. Bomika et al., 1976).

Synthesis and Spectral Properties of Derivatives

The development of water-soluble BODIPY derivatives through functionalization techniques, including sulfonation and organometallic couplings, highlights the potential for modifying 5-Chloro-4-cyclopropylpyridin-2-amine to create novel fluorescent probes or materials with specific optical properties (Lingling Li et al., 2008).

Cyclization Reactions

The experimental and theoretical investigation into the cyclization of primary aminyl radicals suggests that 5-Chloro-4-cyclopropylpyridin-2-amine could participate in similar cyclization reactions, leading to the formation of novel heterocyclic compounds. Such reactions are crucial for the synthesis of bioactive molecules and the development of new pharmaceuticals (F. Liu et al., 2007).

将来の方向性

特性

IUPAC Name |

5-chloro-4-cyclopropylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-7-4-11-8(10)3-6(7)5-1-2-5/h3-5H,1-2H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEQRRZUZNZPHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=C2Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2659937.png)

![2-amino-4-(3-chlorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2659940.png)

![1,3-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2659942.png)

![4-[benzyl(methyl)amino]-N-(2,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2659943.png)

![3-Fluorosulfonyloxy-5-[(2R,4R)-4-methoxy-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2659944.png)

![tert-Butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate](/img/structure/B2659950.png)

![2-[(3,4-Dichlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[4-(2,4-dimethylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]-2,4-dimethylbenzenesulfonamide](/img/structure/B2659952.png)

![6-(Phenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2659956.png)